molecular formula C8H10F3NO3 B13545420 Methyl4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate

Methyl4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B13545420
M. Wt: 225.16 g/mol
InChI Key: QENYROXVTNTYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate is a piperidine-derived compound characterized by a ketone group at position 4, a trifluoromethyl (CF₃) group at position 3, and a methyl ester at the 1-position. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity due to the electron-withdrawing CF₃ group. The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, where its rigid piperidine scaffold and fluorinated substituents make it valuable for drug design .

Properties

Molecular Formula

C8H10F3NO3

Molecular Weight

225.16 g/mol

IUPAC Name

methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C8H10F3NO3/c1-15-7(14)12-3-2-6(13)5(4-12)8(9,10)11/h5H,2-4H2,1H3

InChI Key

QENYROXVTNTYCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(=O)C(C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the piperidine ring with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Oxo derivatives with enhanced reactivity.

    Reduction Products: Alcohol derivatives with potential for further functionalization.

    Substitution Products: Compounds with diverse functional groups, expanding the compound’s utility in synthesis.

Scientific Research Applications

Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various biochemical effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Compounds for Comparison :

Ethyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate

  • Substituents: Hydroxy group at position 4, CF₃-phenyl at position 4, ethyl ester.
  • Molecular Weight: 317.31 g/mol; LogP: 2.74 .
  • Applications: Used in HPLC analysis and as a drug intermediate.

tert-Butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate Substituents: Oxo group at position 3, CF₃-phenyl at position 4, tert-butyl ester. Molecular Weight: Not explicitly stated, but estimated ~335 g/mol (based on C18H27NO4) . Applications: Organic synthesis intermediate.

Methyl 4-oxo-1-benzylpiperidine-3-carboxylate hydrochloride

  • Substituents: Benzyl group at position 1, oxo at position 4, methyl ester at position 3.
  • Applications: Intermediate in medicinal chemistry .

Comparison Table :

Compound Name Substituents (Position) Ester Group Molecular Weight (g/mol) LogP Applications
Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate Oxo (4), CF₃ (3) Methyl ~239.18 ~1.8* Pharmaceutical synthesis
Ethyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate Hydroxy (4), CF₃Ph (4) Ethyl 317.31 2.74 Drug intermediate
tert-Butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate Oxo (3), CF₃Ph (4) tert-Butyl ~335.35 N/A Organic synthesis

*Estimated via computational tools (e.g., ChemDraw).

Structural and Functional Differences

  • Position of Oxo Group :
    • The target compound’s oxo group at position 4 stabilizes the piperidine ring via conjugation, whereas tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate has the oxo at position 3, altering electronic distribution and reactivity .
  • Ester Groups :
    • Methyl esters (target) are more prone to hydrolysis than tert-butyl esters, which require stronger acidic conditions for cleavage. Ethyl esters (e.g., Ethyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate) offer intermediate stability .

Q & A

Basic Questions

Q. What are common synthetic routes for Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate, and what purification methods are recommended?

  • Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or condensation reactions. For example, trifluoromethyl groups are often introduced via halogen exchange or trifluoromethylation reagents (e.g., Ruppert-Prakash reagent). A key intermediate, tert-butyl 4-oxo-piperidine carboxylate derivatives, can undergo functionalization at the 3-position using trifluoromethylating agents under controlled pH and temperature (40–60°C). Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

  • Answer : X-ray crystallography is the gold standard for structural confirmation. For instance, piperidine derivatives with trifluoromethyl groups are analyzed using SHELXL for refinement, with disorder in CF₃ groups resolved using anisotropic displacement parameters . Spectroscopic characterization includes:

  • ¹H/¹³C NMR : To confirm ester carbonyl (δ ~165–170 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR).
  • HRMS : For molecular ion validation (e.g., [M+H]⁺ with <2 ppm error).
  • IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (C-F stretch) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Answer : The compound is moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol but poorly soluble in water. Stability tests under varying pH (4–9) and temperature (4–25°C) show degradation <5% over 72 hours. Store desiccated at -20°C to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : The -CF₃ group is electron-withdrawing, activating the adjacent carbonyl toward nucleophilic attack. For example, in piperidine ring-opening reactions, the trifluoromethyl group increases the electrophilicity of the 4-oxo position, facilitating amidation or alkylation. Kinetic studies show a 3–5× rate enhancement compared to non-fluorinated analogs .

Q. What challenges arise in resolving structural disorder in crystallographic studies of this compound, and how are they addressed?

  • Answer : CF₃ groups often exhibit rotational disorder, as seen in tert-butyl derivatives, where F atoms occupy two positions with refined site-occupancy ratios (e.g., 0.824:0.176). Strategies include:

  • Applying SHELXL constraints (ISOR, DELU) to model anisotropic displacement.
  • Using high-resolution data (θ > 25°) to reduce thermal motion artifacts .
    • Table : Example Crystallographic Parameters for a Related Compound
ParameterValue
Space groupP2₁2₁2₁
a, b, c (Å)9.888, 10.696, 21.158
R-factor0.054
CF₃ disorder occupancy0.824(7)

Q. How do conformational changes in the piperidine ring affect biological activity, and what computational methods validate this?

  • Answer : The chair conformation of the piperidine ring optimizes hydrogen bonding with biological targets (e.g., enzymes). Molecular dynamics (MD) simulations (AMBER/CHARMM) reveal that 4-oxo and trifluoromethyl groups stabilize the chair form via intramolecular H-bonding (O-H⋯O-C=O). Docking studies show a 30% higher binding affinity for the chair conformation compared to boat forms in protease inhibitors .

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

  • Answer : Yield discrepancies often stem from solvent purity or trace moisture. For example, a 15% yield drop at 10-g scale vs. 1-g scale was attributed to incomplete trifluoromethylation. Mitigation strategies:

  • Use anhydrous solvents (activated molecular sieves).
  • Optimize stoichiometry (1.2 eq. CF₃ reagent) and monitor via TLC/qNMR .

Methodological Guidance

  • For structural refinement : Always validate SHELXL outputs using R-free values and check for overfitting with the Hamilton R-factor ratio test .
  • In kinetic studies : Use stopped-flow NMR to capture rapid intermediates in trifluoromethylation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.